2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes bromine, hydroxyl, and triazole groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone typically involves multiple steps. The initial step often includes the bromination of 2-hydroxybenzaldehyde to form 3,5-dibromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent hydrazone formation under controlled conditions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinones, reduced hydrazine derivatives, and various substituted benzaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The triazole ring can interact with various enzymes and receptors, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-ylidene)hydrazone
Uniqueness
3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is unique due to its combination of bromine, hydroxyl, and triazole groups, which provide it with distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C15H12Br2N6OS |
---|---|
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(E)-[[3-(pyridin-2-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H12Br2N6OS/c16-10-5-9(13(24)12(17)6-10)7-19-21-14-20-15(23-22-14)25-8-11-3-1-2-4-18-11/h1-7,24H,8H2,(H2,20,21,22,23)/b19-7+ |
InChI-Schlüssel |
IJKCYDKZWBNJQW-FBCYGCLPSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)CSC2=NNC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Kanonische SMILES |
C1=CC=NC(=C1)CSC2=NNC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.